3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea
Overview
Description
The compound “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It’s often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” would likely consist of a urea core, with one nitrogen atom connected to a 2-(4-ethylpiperazin-1-yl)ethyl group and the other nitrogen atom connected to a 2-methylphenyl group .Chemical Reactions Analysis
The chemical reactions of “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” would depend on the specific conditions and reagents used. Urea derivatives can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” would depend on its specific structure. For example, similar compounds like N-Ethyl-2-(1-piperazinyl)-3-pyridinamine have a molecular weight of 172.27 g/mol .Mechanism of Action
Properties
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)ethyl]-3-(2-methylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-3-19-10-12-20(13-11-19)9-8-17-16(21)18-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBAASCUDISVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.